

DeepPep Input File Format: Application Notes and Protocols for Proteomic Researchers

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Compound of Interest

Compound Name: *Depep*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for preparing the necessary input files for DeepPep, a deep learning-based protein inference tool. Adherence to the specified formats is critical for the successful execution of the software and obtaining accurate protein identifications from peptide data.

Introduction to DeepPep and Protein Inference

Protein inference is a critical step in proteomics that aims to identify the set of proteins present in a biological sample based on the peptides identified from mass spectrometry (MS/MS) data. DeepPep utilizes a deep convolutional neural network to predict the probability of a peptide originating from a specific protein, thereby inferring the protein composition of the sample.^[1] It takes as input a list of identified peptides with their corresponding identification probabilities and a reference protein sequence database.

DeepPep Input File Requirements

DeepPep requires two specific input files located in the same directory: `identification.tsv` and `db.fasta`.^[2]

identification.tsv: Peptide Identification File

This is a tab-separated values file containing three columns:

Column Header	Description	Example
peptide	The amino acid sequence of the identified peptide.	VTEQGAELSNEER
protein name	The identifier of the protein to which the peptide maps.	sp P02768 ALBU_HUMAN
identification probability	The probability of the peptide-spectrum match (PSM) being correct. This is typically obtained from post-search analysis tools like PeptideProphet.	0.987

Table 1: Format of the identification.tsv file.

db.fasta: Protein Sequence Database

This is a standard FASTA format file containing the amino acid sequences of all potential proteins in the sample. Each entry consists of a header line starting with > followed by the protein identifier and description, and subsequent lines containing the protein sequence.

Example db.fasta entry:

Experimental and Bioinformatic Protocol for Generating DeepPep Input Files

The generation of DeepPep input files begins with the analysis of raw mass spectrometry data. The recommended workflow utilizes the Trans-Proteomic Pipeline (TPP), a comprehensive suite of tools for MS/MS data analysis.

Experimental Protocol: Sample Preparation and Mass Spectrometry

A typical bottom-up proteomics experiment involves the following steps:

- **Protein Extraction:** Proteins are extracted from the biological sample of interest (e.g., cells, tissues, biofluids).
- **Protein Digestion:** The extracted proteins are enzymatically digested, most commonly with trypsin, to generate a complex mixture of peptides.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** The peptide mixture is separated by liquid chromatography and sequentially introduced into a tandem mass spectrometer. The mass spectrometer isolates and fragments peptides, generating MS/MS spectra.

Bioinformatic Protocol: From Raw Data to DeepPep Inputs

The following protocol outlines the steps to process raw MS/MS data using the Trans-Proteomic Pipeline (TPP) to generate the identification.tsv and db.fasta files for DeepPep.

Step 1: Convert Raw MS/MS Data

- Convert the vendor-specific raw mass spectrometry files to an open standard format like mzML or mzXML using a tool such as msconvert from the ProteoWizard suite.

Step 2: Perform Peptide-Spectrum Matching (PSM)

- Use a database search engine like Comet or X!Tandem (both included in the TPP) to match the experimental MS/MS spectra against a protein sequence database (db.fasta).
- The output of this step is typically a .pep.xml file containing the peptide-spectrum matches.

Step 3: Validate PSMs with PeptideProphet

- Process the .pep.xml file with PeptideProphet, a tool within the TPP that statistically validates the PSMs and assigns a probability to each identification.^[3]
- The output is an updated .pep.xml file that includes the PeptideProphet probabilities.

Step 4: Extract Information to Create identification.tsv

- The final step is to parse the PeptideProphet-processed .pep.xml file to extract the required information for the identification.tsv file. This can be achieved using custom scripts (e.g., in Python or R) or dedicated XML parsing tools.
- For each peptide-spectrum match, extract the following information:
 - The peptide sequence.
 - The corresponding protein identifier.
 - The PeptideProphet probability.
- Format this information into a tab-separated file with the three specified columns. The OpenMS tool IDFileConverter can also be used to convert .pepXML files to various formats, including .tsv.^[4]

Quantitative Data Summary

The performance of DeepPep has been benchmarked against other protein inference algorithms. The following tables summarize the computational efficiency and predictive performance from the original DeepPep publication.

Method	18 Mixtures (min)	Sigma4 9 (min)	USP2 (min)	Yeast (min)	DME (min)	Human MD (min)	Human EKC (min)
DeepPep	2.5 ± 0.1	2.9 ± 0.1	3.2 ± 0.1	89.2 ± 1.2	10.3 ± 0.2	15.6 ± 0.3	25.1 ± 0.4
ProteinLasso	0.1 ± 0.0	0.1 ± 0.0	0.1 ± 0.0	1.2 ± 0.0	0.3 ± 0.0	0.4 ± 0.0	0.7 ± 0.0
MSBayesPro	1.2 ± 0.0	1.5 ± 0.0	1.9 ± 0.0	150.3 ± 2.1	25.1 ± 0.5	38.9 ± 0.7	65.2 ± 1.1
Fido	0.2 ± 0.0	0.2 ± 0.0	0.3 ± 0.0	3.5 ± 0.1	0.8 ± 0.0	1.1 ± 0.0	1.9 ± 0.0
ProteinLp	0.3 ± 0.0	0.4 ± 0.0	0.5 ± 0.0	5.1 ± 0.1	1.2 ± 0.0	1.7 ± 0.0	2.8 ± 0.0

Table 2: Comparison of computational efficiency of five protein inference methods across seven datasets.^[1] Data represents the mean and standard deviation of three runs.

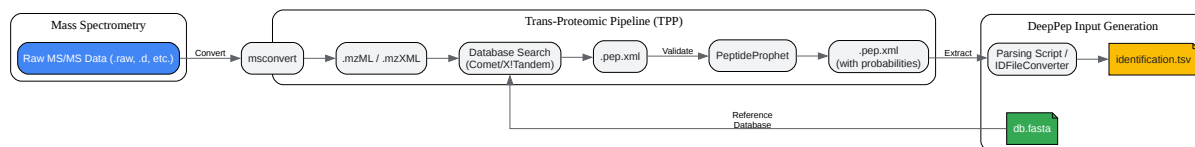
Dataset	DeepPep (AUC/AU PR)	ANN-Pep (AUC/AU PR)	ProteinLa sso (AUC/AU PR)	MSBayes Pro (AUC/AU PR)	Fido (AUC/AU PR)	ProteinLP (AUC/AU PR)
18 Mixtures	0.94/0.93	0.89/0.88	0.93/0.92	0.92/0.91	0.93/0.92	0.93/0.92
Sigma49	0.88/0.89	0.83/0.84	0.89/0.90	0.87/0.88	0.88/0.89	0.88/0.89
USP2	0.89/0.90	0.84/0.85	0.90/0.91	0.88/0.89	0.89/0.90	0.89/0.90
Yeast	0.78/0.81	0.72/0.75	0.79/0.82	0.77/0.80	0.78/0.81	0.78/0.81
DME	0.65/0.70	0.60/0.65	0.68/0.73	0.64/0.69	0.67/0.72	0.67/0.72
HumanMD	0.75/0.78	0.70/0.73	0.76/0.79	0.74/0.77	0.75/0.78	0.75/0.78
HumanEK C	0.82/0.85	0.76/0.79	0.80/0.83	0.79/0.82	0.81/0.84	0.81/0.84

Table 3: Predictive performance (AUC/AUPR) of DeepPep and other methods on seven benchmark datasets.^{[1][4]} ANN-Pep is a traditional artificial neural network without convolution layers. Higher values indicate better performance. Bold values indicate the best performance for each dataset.

Visualizations

DeepPep Data Preparation Workflow

The following diagram illustrates the workflow for generating DeepPep input files from raw mass spectrometry data.

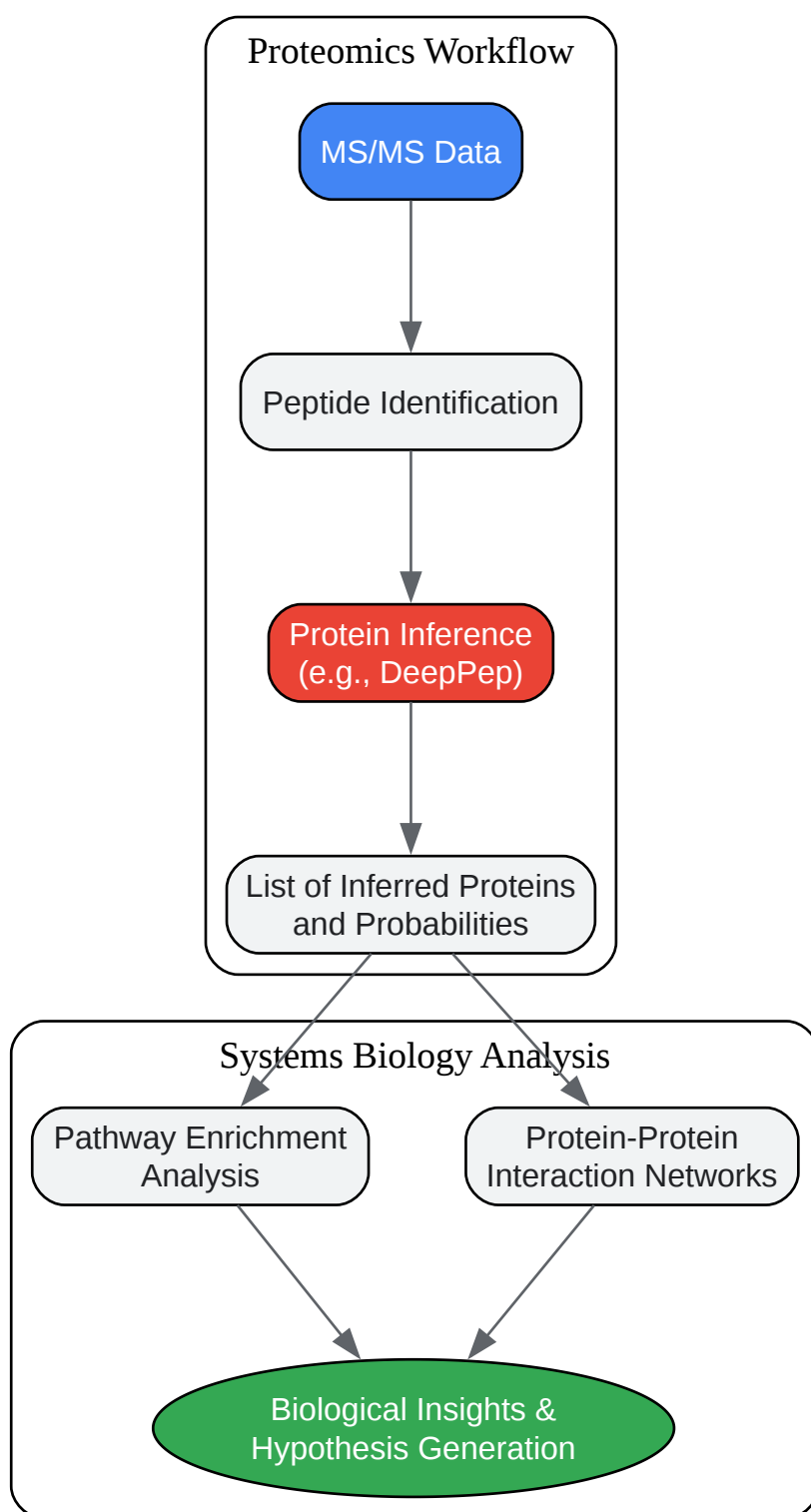


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Caption: Workflow for generating DeepPep input files.

Role of Protein Inference in Systems Biology

Accurate protein inference is fundamental for systems biology as it provides the foundational data for constructing and analyzing biological pathways and networks.



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Caption: The central role of protein inference in systems biology.

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